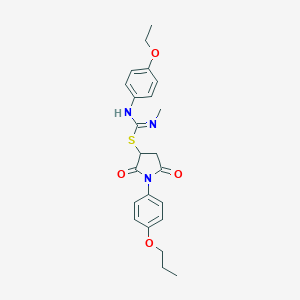
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-(4-ethoxyphenyl)-N-methylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is an organic compound with a complex structure, featuring multiple functional groups. These include two dioxo groups, a propoxyphenyl group, a pyrrolidinyl group, and a carbamimidothioate group.
Métodos De Preparación
Formation of the Pyrrolidinyl Core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propoxyphenyl and Ethoxyphenyl Groups: These groups could be introduced via substitution reactions using corresponding halides or other suitable reagents.
Formation of the Carbamimidothioate Group: This step might involve the reaction of an amine with isothiocyanate derivatives under controlled conditions.
Análisis De Reacciones Químicas
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate contains several functional groups that can undergo various chemical reactions:
Oxidation and Reduction: The dioxo groups can participate in redox reactions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in materials science for developing new materials with unique properties.
Mecanismo De Acción
The exact mechanism of action for 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is not well-documented. its multiple functional groups suggest it could interact with various molecular targets, potentially inhibiting or activating specific pathways. The dioxo groups might participate in redox reactions, while the aromatic rings could interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar compounds to 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate include other pyrrolidinyl derivatives and carbamimidothioate compounds. These compounds share structural similarities but differ in the specific substituents attached to the core structure. The uniqueness of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H27N3O4S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N-(4-ethoxyphenyl)-N//'-methylcarbamimidothioate |
InChI |
InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-8-17(9-13-19)26-21(27)15-20(22(26)28)31-23(24-3)25-16-6-10-18(11-7-16)29-5-2/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,25) |
Clave InChI |
KOPXEYSUKDGYLY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
SMILES canónico |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


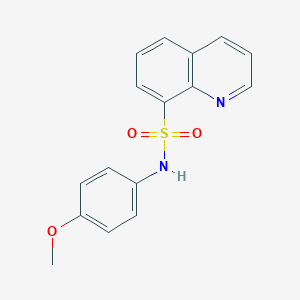
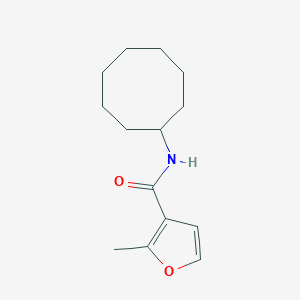
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B334684.png)
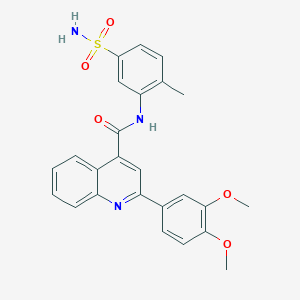
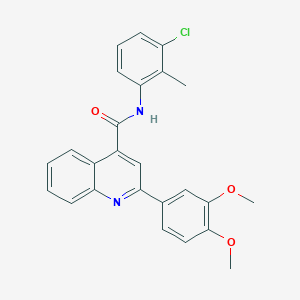
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B334689.png)
![Ethyl 5-acetyl-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B334690.png)
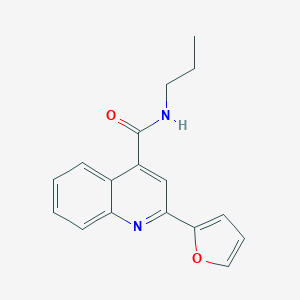
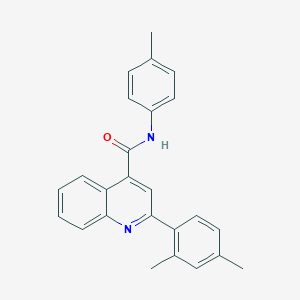
![5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334693.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B334696.png)

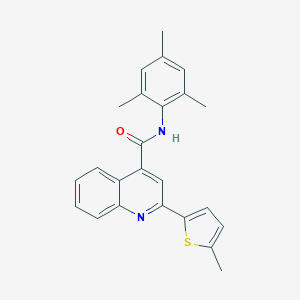
![methyl 6-tert-butyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334702.png)
